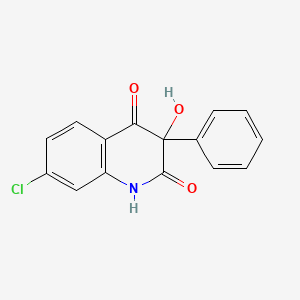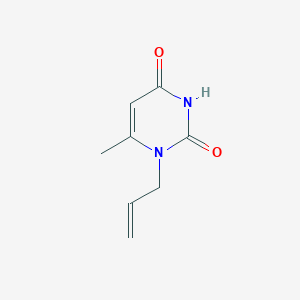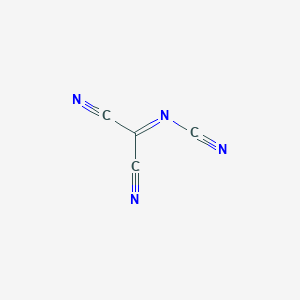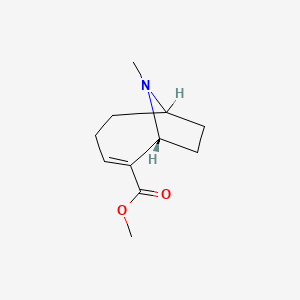![molecular formula C21H28N2O5 B14304327 1-[1-(2-Octoxyphenyl)ethenyl]imidazole;oxalic acid CAS No. 112360-87-9](/img/structure/B14304327.png)
1-[1-(2-Octoxyphenyl)ethenyl]imidazole;oxalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(2-Octoxyphenyl)ethenyl]imidazole;oxalic acid is a compound that combines the structural features of imidazole and oxalic acid. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is known for its broad range of chemical and biological properties Oxalic acid, on the other hand, is a simple dicarboxylic acid with the formula C₂H₂O₄
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-Octoxyphenyl)ethenyl]imidazole typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild enough to include a variety of functional groups, including arylhalides and aromatic and saturated heterocycles . The process involves nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired product .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve multi-step synthesis processes. These methods may include the use of microwave-assisted synthesis, solvent-free conditions, and various catalysts to achieve high yields and regioselectivity . The specific industrial methods for producing 1-[1-(2-Octoxyphenyl)ethenyl]imidazole;oxalic acid would likely follow similar principles, with optimizations for scale and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-[1-(2-Octoxyphenyl)ethenyl]imidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the imidazole ring or the phenyl group.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring or the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring or the phenyl group .
Wissenschaftliche Forschungsanwendungen
1-[1-(2-Octoxyphenyl)ethenyl]imidazole;oxalic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a component in drug development.
Industry: Utilized in the development of functional materials, dyes for solar cells, and catalysts.
Wirkmechanismus
The mechanism of action of 1-[1-(2-Octoxyphenyl)ethenyl]imidazole;oxalic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The phenyl group and oxalic acid moiety may also contribute to the compound’s overall biological activity by interacting with different cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Benzyl-2-aryl-1H-benzo[d]imidazole: Known for its biological activities and used in various therapeutic applications.
1,3-Diazole: A basic core of many natural products and drugs, known for its broad range of chemical and biological properties.
Uniqueness
1-[1-(2-Octoxyphenyl)ethenyl]imidazole;oxalic acid is unique due to its combination of imidazole and oxalic acid moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and potential therapeutic uses that may not be achievable with other similar compounds .
Eigenschaften
CAS-Nummer |
112360-87-9 |
|---|---|
Molekularformel |
C21H28N2O5 |
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
1-[1-(2-octoxyphenyl)ethenyl]imidazole;oxalic acid |
InChI |
InChI=1S/C19H26N2O.C2H2O4/c1-3-4-5-6-7-10-15-22-19-12-9-8-11-18(19)17(2)21-14-13-20-16-21;3-1(4)2(5)6/h8-9,11-14,16H,2-7,10,15H2,1H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
CSSMAVDJFOHXRD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=CC=CC=C1C(=C)N2C=CN=C2.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


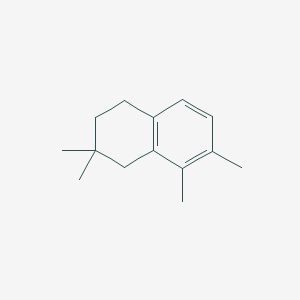
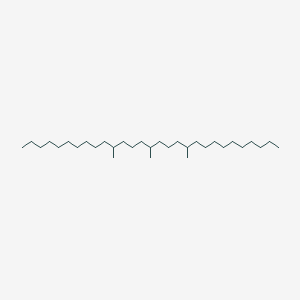

![4-(Nonan-5-yl)-N-[4-(nonan-5-yl)pyridin-2-yl]pyridin-2-amine](/img/structure/B14304279.png)
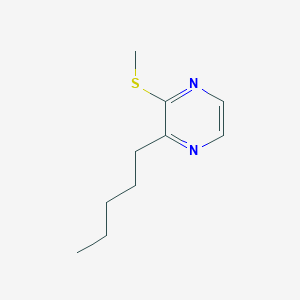
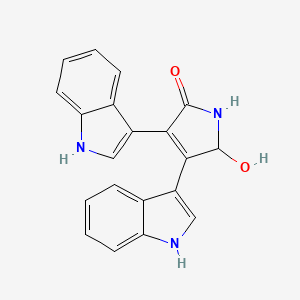
![3-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-2(3H)-one](/img/structure/B14304295.png)
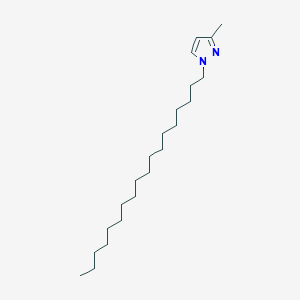

![Phenyl[4-(trifluoromethyl)-1H-pyrrol-3-yl]methanone](/img/structure/B14304325.png)
